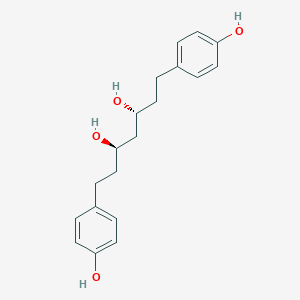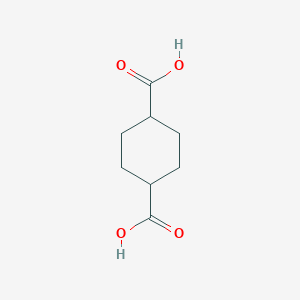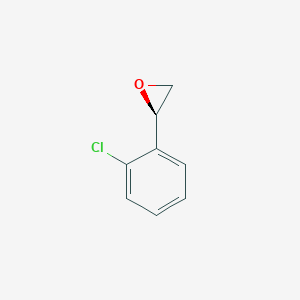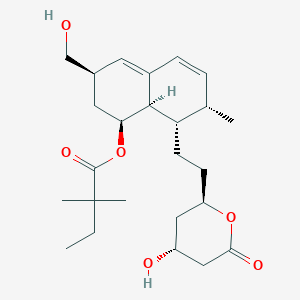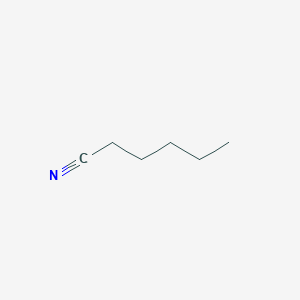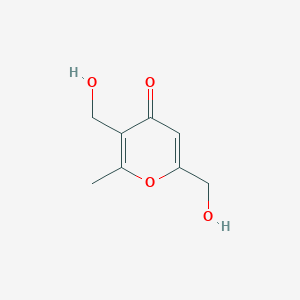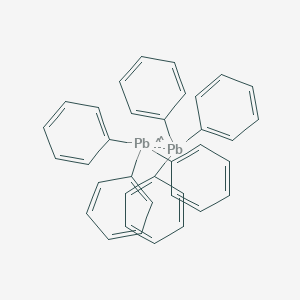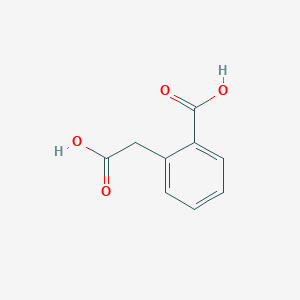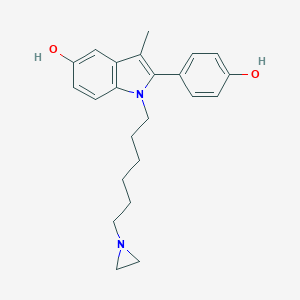
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, also known as EO9, is a synthetic compound that has been extensively studied for its potential as an anti-cancer drug. EO9 is a member of the indolequinone family of compounds and has been shown to have potent cytotoxic effects on a variety of cancer cell lines.
Mechanism Of Action
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is believed to exert its anti-cancer effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage DNA and other cellular components, leading to cell death. 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is thought to generate ROS through a process called redox cycling, in which it is oxidized and reduced repeatedly, leading to the production of ROS.
Biochemical And Physiological Effects
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Advantages And Limitations For Lab Experiments
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in large quantities. Another advantage is that it has been extensively studied, and its mechanism of action is well-understood. However, one limitation is that it can be difficult to work with due to its potent cytotoxic effects. Care must be taken to ensure that researchers are not exposed to the compound, and that appropriate safety protocols are followed.
Future Directions
There are a number of potential future directions for research on 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol. One area of interest is the development of new analogs of 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol that may have improved efficacy and safety profiles. Another area of interest is the use of 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in combination with other anti-cancer drugs, in order to enhance its effectiveness. Finally, there is interest in exploring the use of 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in other disease areas, such as autoimmune disorders and infectious diseases.
Synthesis Methods
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is synthesized using a multi-step process that involves the reaction of 4-hydroxyphenylacetic acid with chloroacetyl chloride to form 4-chloroacetylphenylacetic acid. This intermediate is then reacted with 6-azidohexanol to form 6-(1-aziridinyl)hexyl-4-chloroacetylphenylacetic acid. Finally, the indole ring is added using a Fischer indole synthesis reaction to form 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol.
Scientific Research Applications
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has been extensively studied for its potential as an anti-cancer drug. It has been shown to have potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has also been shown to be effective in animal models of cancer, with significant tumor growth inhibition observed in mice with implanted tumors.
properties
CAS RN |
130628-38-5 |
|---|---|
Product Name |
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[6-(aziridin-1-yl)hexyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |
InChI |
InChI=1S/C23H28N2O2/c1-17-21-16-20(27)10-11-22(21)25(13-5-3-2-4-12-24-14-15-24)23(17)18-6-8-19(26)9-7-18/h6-11,16,26-27H,2-5,12-15H2,1H3 |
InChI Key |
FYXCZXUAUVCUAT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CC3)C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CC3)C4=CC=C(C=C4)O |
synonyms |
1-(6-aziridinylhexyl)-2-(4-hydroxyphenyl)indol-5-ol 1-AHPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



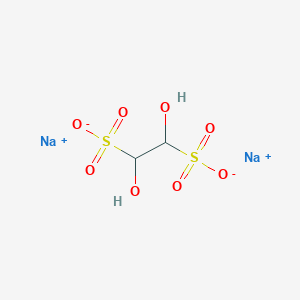
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
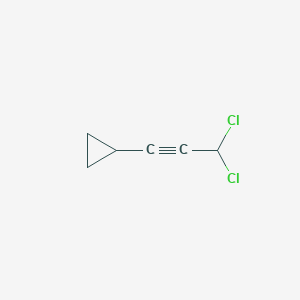
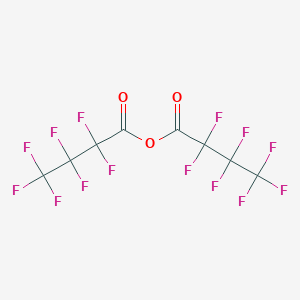

![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
